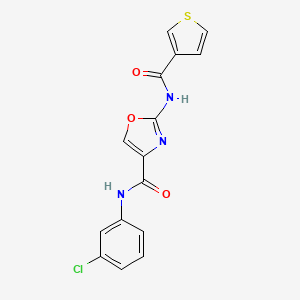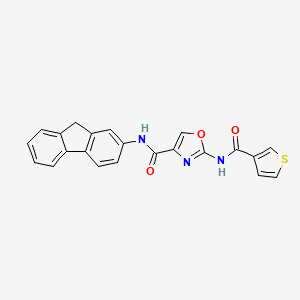![molecular formula C15H13N5O3S B6503612 N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396815-91-0](/img/structure/B6503612.png)
N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide, also known as TPOC, is a novel compound that has been studied for its potential use in scientific research applications. TPOC is a synthetic compound that is used to study the effects of various biological processes. TPOC has been found to have a wide range of biochemical and physiological effects on various organisms, which makes it an attractive option for laboratory experiments.
科学研究应用
N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide has been studied for its potential use in scientific research applications. N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide has been found to be effective in studies of enzyme inhibition, cell signaling, and protein-protein interactions. N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide has also been used to study the effects of various biological processes, such as cell proliferation, apoptosis, and gene expression. N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide has also been used to study the effects of various drugs on the body, such as the effects of anti-cancer drugs.
作用机制
The mechanism of action of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide is not yet fully understood. However, it is believed that N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide binds to certain proteins in the body, which then triggers various biochemical and physiological effects. It is believed that N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide binds to certain enzymes, which then leads to the inhibition of their activity. This can lead to a variety of effects, such as the inhibition of cell proliferation or the induction of apoptosis.
Biochemical and Physiological Effects
N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide has been found to have a variety of biochemical and physiological effects on various organisms. In humans, N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cell proliferation and the induction of apoptosis. N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide has also been found to alter the expression of certain genes, which can lead to changes in the activity of certain proteins. In addition, N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide has been found to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
The use of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide in laboratory experiments has several advantages and limitations. One advantage is that N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide is relatively easy to synthesize, which makes it an attractive option for laboratory experiments. Another advantage is that N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of various biological processes. However, there are also some limitations to the use of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide in laboratory experiments. For example, the mechanism of action of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide is not yet fully understood, which can make it difficult to interpret the results of experiments. In addition, N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide is relatively unstable, which can make it difficult to store and transport.
未来方向
There are several potential future directions for the use of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide in scientific research. One potential direction is to further study the mechanism of action of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide. This could be done by studying the binding of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide to various proteins and enzymes in the body. Another potential direction is to study the effects of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide on various diseases, such as cancer and Alzheimer’s disease. Finally, N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide could be used to develop new drugs or therapies for various diseases.
合成方法
N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide is synthesized by a method called the Biginelli reaction. The Biginelli reaction is a three-component reaction that involves the condensation of a carbonyl compound, an aryl aldehyde, and an α-hydroxy acid. In the case of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide, the carbonyl compound is an ethyl carbamate, the aryl aldehyde is 2-thiophen-2-yl ethanal, and the α-hydroxy acid is 1,3-oxazol-2-yl pyrazine-2-carboxylic acid. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at a temperature of 60-90 °C. The yield of the reaction is typically around 50%.
属性
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-13(18-4-3-10-2-1-7-24-10)12-9-23-15(19-12)20-14(22)11-8-16-5-6-17-11/h1-2,5-9H,3-4H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJUGEJBYLZEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazine-2-carboxamido)-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate](/img/structure/B6503529.png)
![1-cyclopentyl-3-{5-[2-(4-fluorophenyl)acetyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B6503534.png)
![5-methyl-N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503541.png)
![2-(4-chlorophenoxy)-N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-methylpropanamide](/img/structure/B6503550.png)


![N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide](/img/structure/B6503565.png)
![2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503582.png)
![N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503588.png)
![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503603.png)
![N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503606.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)
![N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503622.png)